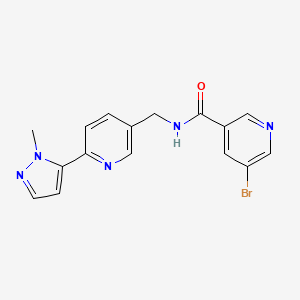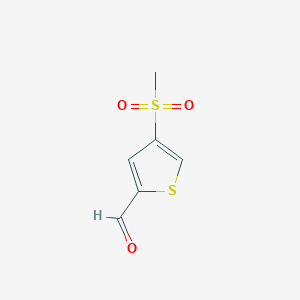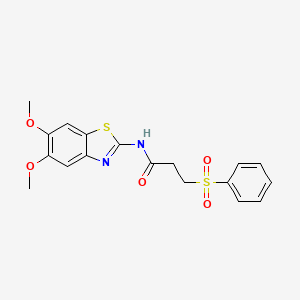![molecular formula C24H15F4N3 B2533384 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-42-6](/img/structure/B2533384.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15F4N3 and its molecular weight is 421.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Quinoline derivatives, including the compound , are known for their efficiency as fluorophores, which are used extensively in biochemistry and medicine to study biological systems. The search for new compounds that are more sensitive and selective remains a priority. These derivatives are also explored for their potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Photophysical and Electrochemical Properties
The fluorine substitution on the pyrazoloquinoline molecule modifies its properties, such as fluorescence quantum efficiency, and absorption band position. The basicity of the molecule can be tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors. This adjustment in properties suggests applications in developing fluorescent materials for various technological and biomedical applications (Szlachcic & Uchacz, 2018).
Antitubercular Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, related structurally to the compound , have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds have shown promising results, indicating potential applications in developing new antitubercular agents (Kantevari et al., 2011).
Fluorescent Molecular Sensors
The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore serves as a versatile building block for creating brightly fluorescent molecular sensors. These can be used for metal ion recognition, demonstrating its utility in the design of sensors for environmental monitoring and analytical chemistry (Rurack et al., 2002).
Cell Imaging Applications
Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, which share structural similarities with the compound , have been synthesized and shown to exhibit staining properties to cultured HeLa cells. These derivatives can bind with protein molecules, suggesting their application in mammalian cell imaging (Majumdar et al., 2014).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N3/c1-14-2-4-15(5-3-14)22-20-13-29-21-12-16(24(26,27)28)6-11-19(21)23(20)31(30-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPRKRKNTDSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)
![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)
![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)
![Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2533311.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2533322.png)